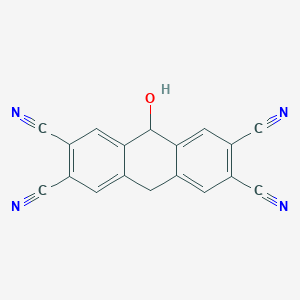
9-Hydroxy-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Hydroxy-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile is an organic compound with the molecular formula C18H8N4O It is a derivative of anthracene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of four cyano groups (–CN) and a hydroxyl group (–OH) attached to the anthracene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile typically involves the following steps:
Starting Material: The synthesis begins with anthracene as the starting material.
Nitration: Anthracene undergoes nitration to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups.
Cyanation: The amino groups are converted to cyano groups through a cyanation reaction.
Hydroxylation: Finally, a hydroxyl group is introduced at the 9-position of the anthracene core.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
9-Hydroxy-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The cyano groups can be reduced to amino groups.
Substitution: The cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products
Oxidation: The major product is 9,10-anthraquinone-2,3,6,7-tetracarbonitrile.
Reduction: The major product is 9-Hydroxy-9,10-dihydroanthracene-2,3,6,7-tetraamine.
Substitution: The products depend on the nucleophile used in the reaction.
Applications De Recherche Scientifique
9-Hydroxy-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study biological processes involving cyano and hydroxyl groups.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 9-Hydroxy-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the cyano groups can participate in nucleophilic and electrophilic interactions. These interactions can affect various molecular pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Dihydroanthracene: Lacks the cyano and hydroxyl groups, making it less reactive.
9,10-Anthraquinone: Contains carbonyl groups instead of hydroxyl and cyano groups.
2,3,6,7-Tetramethylanthracene: Contains methyl groups instead of cyano groups.
Propriétés
Numéro CAS |
919273-15-7 |
|---|---|
Formule moléculaire |
C18H8N4O |
Poids moléculaire |
296.3 g/mol |
Nom IUPAC |
9-hydroxy-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile |
InChI |
InChI=1S/C18H8N4O/c19-6-12-2-10-1-11-3-13(7-20)15(9-22)5-17(11)18(23)16(10)4-14(12)8-21/h2-5,18,23H,1H2 |
Clé InChI |
ATUABCVRTBBPTB-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC(=C(C=C2C(C3=CC(=C(C=C31)C#N)C#N)O)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12624774.png)
![1-(Pyridin-3-yl)-12-{(E)-[13-(pyridin-3-yl)tridecyl]diazenyl}dodecan-1-olate](/img/structure/B12624780.png)
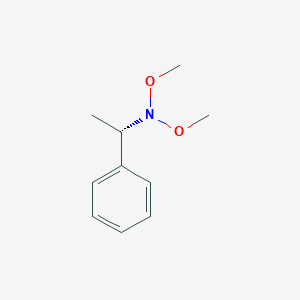
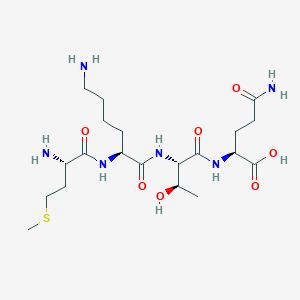
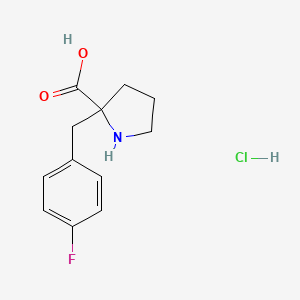
![N-(2-Aminoethyl)-4-[(3-fluorophenyl)methoxy]-2-methoxybenzamide](/img/structure/B12624803.png)
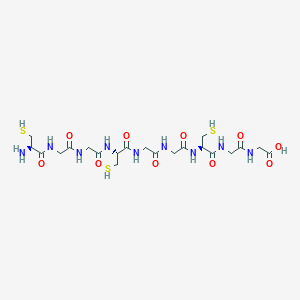
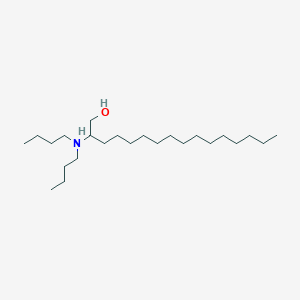
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione;dihydrate](/img/structure/B12624814.png)
![3-[(1-Acetylpiperidin-4-yl)amino]-N-phenylbenzamide](/img/structure/B12624819.png)
![1-[(Naphthalen-2-yl)methyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B12624820.png)
![Carbamic acid, N-[4-bromo-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B12624822.png)
![(4E)-5-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12624835.png)
![1-(2-{[6-(Naphthalen-1-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12624847.png)
